molecular formula C34H52N2O12S B13774076 Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2) CAS No. 67008-30-4

Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)

Cat. No.: B13774076
CAS No.: 67008-30-4
M. Wt: 712.8 g/mol
InChI Key: BXSVDJUWKSRQMD-ZDAQLXKVSA-N
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Description

Sulfuric acid–8-methyl-8-azabicyclo[321]octan-3-yl 3-hydroxy-2-phenylpropanoate–water (1/2/2) is a complex chemical compound that combines sulfuric acid with an 8-methyl-8-azabicyclo[321]octane scaffold and a 3-hydroxy-2-phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, which is a central component of this compound, typically involves enantioselective construction methods. These methods often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the 3-hydroxy-2-phenylpropanoate moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the bicyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the phenyl ring or the bicyclic scaffold.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound’s structural features make it a valuable tool for studying biological processes and interactions. It can be used as a probe or ligand in biochemical assays to investigate enzyme activities, receptor binding, and other cellular functions.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structural similarity to tropane alkaloids suggests that it may have pharmacological activities, such as acting as a neurotransmitter modulator or an enzyme inhibitor .

Industry

In industry, the compound can be used in the development of new materials, catalysts, and chemical processes. Its unique structural features and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 8-methyl-8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors and enzymes, modulating their activities and influencing cellular processes . The 3-hydroxy-2-phenylpropanoate moiety may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfuric acid–8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate–water (1/2/2) is unique due to its combination of a sulfuric acid component with the 8-methyl-8-azabicyclo[3.2.1]octane scaffold and the 3-hydroxy-2-phenylpropanoate moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

67008-30-4

Molecular Formula

C34H52N2O12S

Molecular Weight

712.8 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13?,14?,15?,16-;;;/m00.../s1

InChI Key

BXSVDJUWKSRQMD-ZDAQLXKVSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Origin of Product

United States

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